N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
Description
The compound N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide features a propanamide backbone with three key substituents:
- A 2-bromophenyl group at the 3-position, introducing steric and electronic effects due to the ortho-bromine substitution.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWRFWEZIFKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl and bromophenyl groups. Key steps may include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Hydroxylation: Addition of the hydroxyethyl group.
Amidation: Formation of the amide bond between the bithiophene and the bromophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
Organic Electronics
The compound's electronic properties make it a valuable material for:
- Organic Photovoltaics (OPVs) : Utilized as a donor material in solar cells due to its ability to facilitate charge separation.
- Organic Light Emitting Diodes (OLEDs) : Acts as an emissive layer due to its luminescent properties.
Medicinal Chemistry
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide has shown promise in:
- Anti-inflammatory Activity : Studies suggest it may inhibit pathways involved in inflammation.
- Anticancer Properties : Initial investigations indicate potential effects on cancer cell lines through mechanisms involving apoptosis.
Materials Science
The compound can be employed in:
- Sensors : Its electronic properties allow for use in chemical sensors that detect specific analytes.
- Nanomaterials : It can serve as a precursor for creating nanostructured materials with tailored properties.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds similar to this compound in various applications:
- A study on thiophene derivatives demonstrated their capability as efficient charge carriers in OPVs, showing enhanced power conversion efficiencies when integrated into device architectures.
- Research focused on bithiophene-based compounds revealed their ability to modulate biological pathways linked to cancer progression, suggesting a role as lead compounds for drug development.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the hydroxyethyl and bromophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Structural Classification of Analogs
The compound can be compared to four classes of amides/propanamides:
Bromophenyl-containing propanamides (e.g., ).
Thiophene/heterocyclic amides (e.g., ).
Anti-inflammatory amides (e.g., ).
Diverse substituent propanamides (e.g., ).
Key Comparative Data
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Ortho vs. This may influence binding interactions in biological systems .
- Bithiophene vs. Single Thiophene: The 2,3'-bithiophene group enhances conjugation, which could improve UV absorption or electrochemical properties compared to monothiophene derivatives (e.g., ’s pyrazol-containing amide).
Bioactivity Insights
- identifies anti-inflammatory activity in amides with phenolic or fluorophenyl groups (e.g., Compound 4, IC50 <17.21 µM). The target’s hydroxyethyl group and aromatic systems may similarly modulate inflammatory pathways, though experimental validation is needed .
- includes propanamides with indole or quinoline moieties, which exhibit varied binding affinities. The target’s bithiophene may offer unique interactions with hydrophobic protein pockets .
Solubility and Polarity
- The hydroxyethyl group in the target compound likely improves water solubility compared to purely hydrophobic analogs (e.g., ’s alkyl-chain derivatives).
- Tetrazole-containing propanamides () exhibit increased polarity due to the H-bond acceptor capacity of tetrazole, a feature absent in the target compound .
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide is a complex organic compound with potential biological activity. This article explores its synthesis, mechanisms, and various applications, particularly in medicinal chemistry.
1. Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C18H18BrN1O2S2
- Molecular Weight: 392.31 g/mol
The compound features a bithiophene moiety that enhances its electronic properties and conjugation, making it valuable in various scientific and industrial applications.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| Bromination | Introduction of the bromine atom to the phenyl ring. |
| Hydroxylation | Addition of the hydroxyethyl group. |
| Amidation | Formation of the amide bond between the bithiophene and the bromophenyl groups. |
These synthetic routes are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its conjugated system. The mechanisms may include:
- Enzyme Interaction: The compound could modulate enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Binding: It may bind to specific receptors, influencing cellular signaling pathways.
The presence of the bithiophene moiety allows for π-π stacking interactions, while the hydroxyethyl and bromophenyl groups can form hydrogen bonds and hydrophobic interactions, respectively .
3.2 Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens:
- Gram-positive Bacteria: Exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Fungi: Showed broad-spectrum antifungal activity against drug-resistant Candida strains .
4.1 Anticancer Potential
Research has demonstrated that derivatives of similar structures possess anticancer properties. For instance, compounds with bithiophene structures have been tested in vitro against various cancer cell lines:
- Cell Lines Tested: A549 (lung cancer) and Caco-2 (colon cancer).
- Results: Significant reduction in cell viability was observed in treated groups compared to controls, indicating potential for further development as anticancer agents .
4.2 In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is necessary to fully understand the therapeutic potential and safety profile of this compound.
5. Conclusion
This compound shows considerable promise in medicinal chemistry due to its unique structural features and biological activities. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its therapeutic applications.
Q & A
Q. What synthetic routes are recommended for N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with esterification of 2-bromophenylacetic acid using ethanol and acid catalysis, followed by coupling with a hydroxylated bithiophene intermediate via amide bond formation. This approach is analogous to methods used for structurally related bromophenylpropanamides .
- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield. Use brominating agents like bromomethyltriphenylphosphonium bromide () for introducing bromine substituents .
- Purity Control : Monitor intermediates via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How should structural characterization be performed for this compound?
Methodological Answer:
- Spectroscopy : Use - and -NMR to confirm the amide bond, bromophenyl group, and bithiophene connectivity. Compare shifts with PubChem data for similar compounds (e.g., C16H17N3O3S in ) .
- Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), conduct X-ray diffraction. Reference crystallographic protocols from bromophenyl acetamide derivatives () .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., expected m/z ~480–500 for C21H19BrN2O2S2).
Advanced Research Questions
Q. What strategies analyze biological interactions of this compound, given its thiophene and bromophenyl motifs?
Methodological Answer:
- Target Identification : Screen against kinase or GPCR libraries using computational docking (AutoDock Vina) to prioritize targets. Cross-reference with studies on thiophene-based bioactive compounds () .
- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). Use HEK-293 or RAW 264.7 cell lines, comparing results to structurally similar propanamides () .
- Contradiction Resolution : If conflicting bioactivity data arise (e.g., low solubility masking efficacy), employ solubilizers (DMSO/PEG mixtures) or pro-drug strategies.
Q. How can computational modeling predict reactivity or binding affinity in drug discovery?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites on the bithiophene moiety. Compare with DFT studies on analogous triazine derivatives () .
- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., EGFR) using GROMACS. Validate with experimental IC50 values from PubChem bioassays () .
- ADMET Prediction : Use SwissADME to assess permeability (LogP) and metabolic stability. Address discrepancies between predicted and observed solubility via co-solvent screening.
Q. How can copolymerization techniques incorporate this compound into functional materials?
Methodological Answer:
- Design : Integrate the propanamide into polycationic copolymers via radical polymerization (APS initiator, 70°C). Reference methods for CMDA-DMDAAC copolymers () .
- Characterization : Use GPC for molecular weight distribution and DSC for thermal stability. Compare with thiophene-based polymers in material science literature () .
- Application Testing : Evaluate conductivity (four-point probe) or dye-fixation efficiency (UV-Vis spectroscopy) for textile or electronic applications.
Q. What methodologies resolve contradictions between observed and predicted physicochemical properties?
Methodological Answer:
- Data Validation : Cross-check experimental LogP (HPLC) and melting point (DSC) with PubChem predictions (). For deviations >10%, re-examine purity via HPLC-MS .
- Crystallographic Analysis : If computational models (e.g., Chem3D) fail to match bond angles, refine using X-ray data from related bromophenyl crystals () .
- Solubility Optimization : For low aqueous solubility (<0.1 mg/mL), test co-solvents (ethanol/water) or solid dispersion techniques () .
Safety and Compliance Q. 7. What safety protocols are critical when handling this compound? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
